molecular formula C21H19N3 B2887317 N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline CAS No. 514186-37-9

N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline

Cat. No.: B2887317
CAS No.: 514186-37-9
M. Wt: 313.404
InChI Key: MVCXIXUUVBTJDM-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline (CAS: 618400-52-5) is a hybrid heterocyclic compound featuring an aniline backbone substituted with a (2-methylindol-3-yl)(pyridin-3-yl)methyl group. Its molecular formula is C₂₁H₂₀N₃, with a molecular weight of 314.41 g/mol. This compound is structurally related to several pharmacologically active molecules, particularly those targeting allosteric sites or G-protein-coupled receptors (GPRs) .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-20(18-11-5-6-12-19(18)23-15)21(16-8-7-13-22-14-16)24-17-9-3-2-4-10-17/h2-14,21,23-24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCXIXUUVBTJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline typically involves multi-step organic reactions. One common method involves the condensation of 2-methylindole with pyridine-3-carbaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the indole or pyridine rings .

Scientific Research Applications

Based on the search results, here is a detailed write-up on the applications of 4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline:

IUPAC Name

4-chloro-N-[(2-methyl-1H-indol-3-yl)-pyridin-3-ylmethyl]aniline

Other Identifiers

  • InChI: InChI=1S/C21H18ClN3/c1-14-20(18-6-2-3-7-19(18)24-14)21(15-5-4-12-23-13-15)25-17-10-8-16(22)9-11-17/h2-13,21,24-25H,1H3
  • InChIKey: VUJJZSHDRCEVLA-UHFFFAOYSA-N
  • SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)NC4=CC=C(C=C4)Cl
  • CAS Number: 618400-20-7

Applications

4-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is of interest because of its potential applications in medicinal chemistry, organic synthesis, and material science.

Research suggests that this compound exhibits several promising biological activities:

  • Anticancer Activity: Compounds with indole and pyridine functionalities can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Related indole derivatives have shown cytotoxic effects against various cancer cell lines, suggesting that this compound may possess similar properties.
  • Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity, particularly against gram-positive and gram-negative bacteria. The presence of the indole moiety may enhance its lipophilicity, improving membrane permeability and thus increasing antibacterial efficacy. Synthesized metal complexes containing indole structures have demonstrated superior antibacterial activity compared to their unbound ligands.
  • Mechanism of Action: The mechanism of action depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. Indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells.

Similar Compounds

  • Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and have similar biological activities.
  • Pyridine derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and are important in various biochemical processes.
  • Aniline derivatives: Compounds like 4-chloroaniline and 4-nitroaniline are structurally similar and used in the synthesis of dyes and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline involves its interaction with specific molecular targets. The indole and pyridine rings can bind to various receptors or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aniline Ring

4-Methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline
  • Structure : Differs by a 4-methyl group on the aniline ring.
  • Molecular Formula : C₂₂H₂₂N₃ (vs. C₂₁H₂₀N₃ for the parent compound).
  • Impact : The methyl group increases hydrophobicity (higher logP) and may enhance membrane permeability but reduce solubility in aqueous media. This modification is common in drug design to optimize pharmacokinetics .
N-[(2-Methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]-3-nitroaniline (Compound 4 in )
  • Structure : Pyridin-2-yl instead of pyridin-3-yl; 3-nitroaniline replaces aniline.
  • The nitro group introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce metabolic stability .

Variations in Heterocyclic Moieties

N-(3-Pyridinylmethyl)aniline ()
  • Structure : Lacks the indole ring, featuring only a pyridin-3-ylmethyl group.
  • Molecular Formula : C₁₂H₁₂N₂ (184.24 g/mol).
  • Impact : The absence of the indole moiety eliminates hydrogen-bonding and aromatic stacking interactions, significantly reducing molecular complexity and likely diminishing biological activity compared to the target compound .
2-((1H-Indol-3-yl)methyl)aniline ()
  • Structure : Retains the indole group but lacks the pyridine ring.
  • Molecular Formula : C₁₅H₁₄N₂ (222.29 g/mol).
Imidazopyridine-Based Analogs ()
  • Examples :
    • S11 : N-((6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)aniline.
    • Compound 1 in : Imidazopyridine-GPR4 modulator.
  • Impact : Imidazopyridines exhibit enhanced metabolic stability and bioavailability compared to indole-pyridine hybrids. The trifluoromethyl group in S11 increases lipophilicity and resistance to oxidative degradation, making it more suitable for in vivo applications .
5-(Morpholin-4-yl)-2-nitro-N-[(pyridin-3-yl)methyl]aniline ()
  • Structure : Incorporates a morpholine and nitro group on the aniline ring.
  • Impact : Morpholine improves solubility via hydrogen bonding, while the nitro group may confer antibacterial or antiparasitic activity. However, nitro groups are often associated with toxicity risks .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₂₁H₂₀N₃ 314.41 Indole-pyridine hybrid, moderate logP, potential for dual binding motifs
4-Methyl Analog () C₂₂H₂₂N₃ 328.43 Increased hydrophobicity, enhanced membrane permeability
N-(3-Pyridinylmethyl)aniline () C₁₂H₁₂N₂ 184.24 Simplified structure, low molecular weight, limited biological relevance
S11 () C₂₂H₁₈F₃N₃ 405.40 Trifluoromethyl group, high lipophilicity, improved metabolic stability

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(pyridin-3-yl)methyl]aniline is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of indole and pyridine rings, which are known to contribute to various biological activities. The molecular formula is C23H22N4OC_{23}H_{22}N_{4}O with a molar mass of approximately 370.447 g/mol. The presence of these heterocycles allows for diverse interactions with biological targets, enhancing its therapeutic potential.

Anticancer Properties

Research indicates that compounds containing indole and pyridine moieties exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that indole-based compounds showed cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell growth .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indole derivatives are known for their ability to disrupt bacterial cell membranes and inhibit growth. For example, related compounds have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibitory effects . Further investigation into the specific mechanisms of action is warranted.

The mechanisms underlying the biological activities of this compound may involve:

  • DNA Intercalation : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes .
  • Apoptosis Induction : Studies indicate that these compounds can activate apoptotic pathways in cancer cells, mediated through caspase activation .
  • Reactive Oxygen Species (ROS) Generation : Some indole derivatives induce oxidative stress in cells, contributing to their cytotoxic effects .

Research Findings and Case Studies

StudyFindings
Anticancer Activity Indole derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Testing Significant inhibition observed against S. aureus and E. coli, suggesting potential for development as antimicrobial agents .
Mechanistic Studies Evidence of apoptosis induction through caspase activation pathways; ROS generation linked to cytotoxic effects .

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